(4-(Pyridin-3-yl)phenyl)boronic acid
Overview
Description
“(4-(Pyridin-3-yl)phenyl)boronic acid” is a type of boronic acid derivative . It has a molecular weight of 199.02 . It is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura cross-coupling .
Synthesis Analysis
The synthesis of boronic acids like “this compound” often involves the use of pinacol boronic esters . Protodeboronation of these esters is a key step in the synthesis process . The Suzuki-Miyaura coupling reaction is also a common method used in the synthesis of boronic acids .Molecular Structure Analysis
The molecular formula of “this compound” is C11H10BNO2 . The InChI code for this compound is 1S/C11H10BNO2/c14-12(15)11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8,14-15H .Chemical Reactions Analysis
“this compound” is commonly used in Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a base and a palladium catalyst .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 199.02 . The compound is stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Phosphorescent Ligands : Utilized in the synthesis of phosphorescent ligands, showing significant spectral shifts and enhanced intensity due to the effects of carbazolyl groups (Gao Xi-cun, 2010).
- Photoswitching of Lewis Acidity : Exhibits photoswitchable Lewis acidity, significantly changing the complexation ability with pyridine (N. Kano, J. Yoshino, T. Kawashima, 2005).
- Organic Liquid Electrolyte-Based Fluoride Shuttle Batteries : Plays a role in organic liquid electrolyte-based fluoride shuttle batteries, impacting fluoride ion conductivity and battery performance (A. C. Kucuk, T. Abe, 2020).
Material Science and Engineering
- Self-Assembly Properties : Demonstrates self-assembly properties in solution, forming oligomers through intermolecular boron−nitrogen coordination bonds (S. Wakabayashi, Y. Sugihara, K. Takakura, S. Murata, H. Tomioka, S. Ohnishi, K. Tatsumi, 1999).
- Polymeric Lewis Acids : Integral in creating organoborane polymeric Lewis acids for fluorescent sensing applications (Anand Sundararaman, M. Victor, Resmi Varughese, F. Jäkle, 2005).
Biochemical and Medical Research
- Study of Acidity and Reactivity : Used to study the acidity and reactivity of pyridinium boronic acid, relevant to the design of organoboron-based chemosensors (S. Iwatsuki, Yuki Kanamitsu, Hidetaka I. Ohara, Eisuke Watanabe, K. Ishihara, 2012).
- Antiproliferative Activity : Involved in the synthesis of compounds with antiproliferative activity, useful in cancer research (G. S. Reddy, M. V. Reddy, C. R. Rani, N. B. Reddy, K. U. Rao, S. K. Nayak, C. S. Reddy, 2012).
Sensing and Detection
- Sensors for Carbohydrates : Utilized in the design of visualized sensing systems for saccharides, enhancing the sensitivity of the sensors (Kazuya Koumoto, M. Takeuchi, S. Shinkai, 1998).
Mechanism of Action
The Suzuki-Miyaura coupling reaction, in which “(4-(Pyridin-3-yl)phenyl)boronic acid” is often used, involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group. In transmetalation, a nucleophilic organic group is transferred from boron to palladium .
Safety and Hazards
“(4-(Pyridin-3-yl)phenyl)boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Properties
IUPAC Name |
(4-pyridin-3-ylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZNIURBDZXTGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CN=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597062 | |
Record name | [4-(Pyridin-3-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170230-28-1 | |
Record name | B-[4-(3-Pyridinyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170230-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Pyridin-3-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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